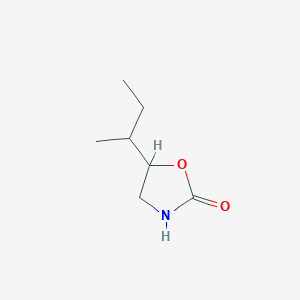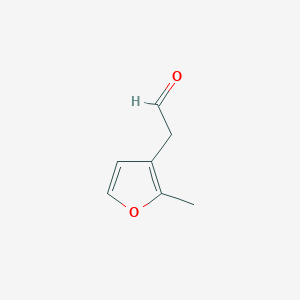
(2-Methyl-3-furyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylfuran-3-yl)acetaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-methylfuran-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural, a derivative of furan, using catalysts such as ReOx and WOx modified Cu/Al2O3 . Another method includes the hydroxyalkylation/alkylation reactions of 2-methylfuran with biomass-derived carbonyl compounds .
Industrial Production Methods
Industrial production of 2-(2-methylfuran-3-yl)acetaldehyde often involves the use of fluidized bed reactors for the selective hydrogenation of furfural. This process ensures high yield and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylfuran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 2-(2-methylfuran-3-yl)acetic acid.
Reduction: 2-(2-methylfuran-3-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-methylfuran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of value-added chemicals and liquid fuels.
Wirkmechanismus
The mechanism of action of 2-(2-methylfuran-3-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . The compound’s furan ring structure allows it to participate in various biochemical pathways, enhancing its efficacy in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetyl-5-methylfuran: Used in the food industry for its flavoring properties.
2-methylfuran: A precursor for the synthesis of various chemicals and fuels.
Furfural: An important industrial chemical used in the production of resins and solvents.
Uniqueness
2-(2-methylfuran-3-yl)acetaldehyde stands out due to its unique combination of an aldehyde group and a furan ring, which allows it to participate in a wide range of chemical reactions and applications. Its potential in medicinal chemistry and industrial processes further highlights its significance .
Eigenschaften
Molekularformel |
C7H8O2 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-(2-methylfuran-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
RZDHAZFUANWHFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)

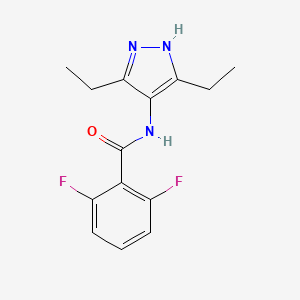
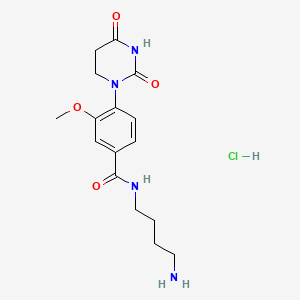
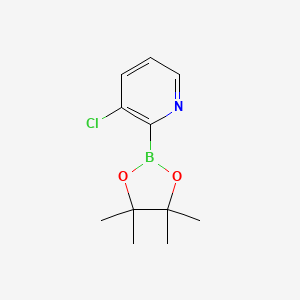
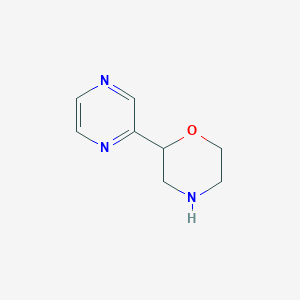
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
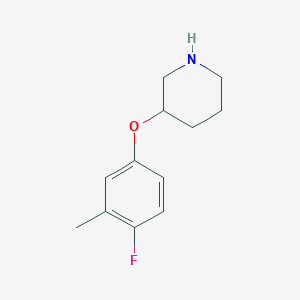


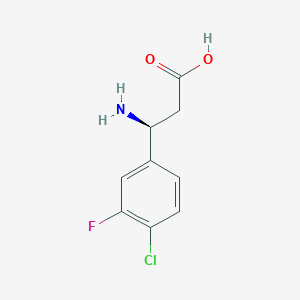
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
